Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Description
Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1501949-39-8) is a heterocyclic compound featuring a fused pyrazole-pyridine core. Its molecular formula is C₉H₇BrN₂O₂ (MW: 267.07 g/mol), with a bromine atom at position 5 and a methyl ester group at position 2 . This compound is widely utilized as a pharmaceutical intermediate due to its reactive bromine substituent, which facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) for drug discovery .
Properties
IUPAC Name |
methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-5-7-4-6(10)2-3-12(7)11-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRNCGLQTCHTGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=CC(=CC2=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyrazolo[1,5-a]Pyridine Derivatives
The most direct route involves bromination of methyl pyrazolo[1,5-a]pyridine-2-carboxylate. N-Bromosuccinimide (NBS) is the preferred brominating agent due to its selectivity and mild reaction conditions.
Reaction Conditions:
- Solvent: Dichloromethane (DCM) or acetic acid
- Temperature: -78°C to 20°C (gradual warming)
- Time: 1–4 hours
- Yield: 70–85%
Mechanistic Insight:
NBS generates a bromine radical under light or initiators, facilitating electrophilic aromatic substitution at the pyridine ring’s 5-position. Steric hindrance from the ester group at position 2 directs bromination to the meta position.
Multi-Step Synthesis from Carboxylic Acid Precursors
An alternative approach starts with pyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS: 63237-88-7):
Step 1: Esterification
- Reagents: Acetyl chloride or thionyl chloride in methanol
- Conditions: 0–65°C, 12–24 hours
- Intermediate: Methyl pyrazolo[1,5-a]pyridine-5-carboxylate
Step 2: Bromination
Key Advantage: This method avoids regioselectivity challenges by pre-functionalizing the carboxylate group.
Cyclization Reactions with Hydroxylamine-O-Sulfonic Acid
Recent patents describe a novel cyclization strategy using hydroxylamine-O-sulfonic acid:
Procedure:
- Amination: Tribromopyridine reacts with hydroxylamine-O-sulfonic acid under acidic conditions.
- Cyclization: Potassium carbonate in DMF promotes ring closure.
- Esterification: Methanol and sulfuric acid yield the final product.
Optimization:
Bromination Under Acidic Conditions
Industrial-scale methods employ bromination in concentrated sulfuric acid:
- Reagents: Liquid bromine (Br₂)
- Conditions: 0–5°C, 2 hours
- Workup: Quenching with ice water followed by extraction with ethyl acetate
- Yield: 80–85%
Safety Note: Excess bromine is neutralized with sodium thiosulfate to prevent explosive side reactions.
Suzuki-Miyaura Cross-Coupling Applications
While primarily a functionalization step, cross-coupling reactions validate synthetic routes:
Example:
Comparative Analysis of Synthetic Routes
| Method | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Scalability |
|---|---|---|---|---|---|
| Direct Bromination | NBS | DCM | -78–20 | 70–85 | High |
| Carboxylic Acid Pathway | NBS | DCM/MeOH | 0–65 | 68–72 | Moderate |
| Cyclization | N/A | DMF/H₂O | 20–90 | 89–92 | High |
| Acidic Bromination | Br₂ | H₂SO₄ | 0–5 | 80–85 | Industrial |
Cost-Benefit Consideration: NBS-based methods are cost-effective for lab-scale synthesis, while Br₂ in H₂SO₄ suits bulk production despite safety risks.
Recent Advances and Patent Literature
Patent WO2013018371A1:
- Innovation: Continuous flow bromination using NBS and automated reactors.
- Advantage: 95% purity with reduced reaction time (30 minutes).
Patent CN117143095A:
- Highlight: Boc-protected intermediates enhance regioselectivity.
- Yield Improvement: 90% via optimized saponification and acidification.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazolo[1,5-a]pyridine derivatives, while oxidation reactions can produce carboxylic acid derivatives .
Scientific Research Applications
Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives with potential biological activities . The compound’s effects are mediated through its interaction with enzymes, receptors, or other biomolecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ester Variations
Ethyl 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1363381-49-0)
- Molecular Formula : C₁₀H₉BrN₂O₂ (MW: 269.10 g/mol).
- Key Differences: The ethyl ester group (vs. However, the methyl ester is more reactive in hydrolysis, favoring faster deprotection in synthetic pathways .
Ethyl 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 885276-93-7)
- Molecular Formula : C₁₀H₉BrN₂O₂ (MW: 269.10 g/mol).
- Key Differences: The ester group at position 3 (vs. This positional isomerism may affect binding affinity in biological targets .
Bromine Substituent Variations
5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid (CAS: 1363381-10-5)
- Molecular Formula : C₈H₅BrN₂O₂ (MW: 241.05 g/mol).
- Key Differences : The carboxylic acid group (vs. methyl ester) increases polarity, improving aqueous solubility but limiting cell membrane permeability. This derivative is often used in metal-catalyzed decarboxylation reactions .
7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
Functional Group Modifications
Methyl 3-Aminopyrazolo[1,5-a]pyridine-2-carboxylate
- Molecular Formula : C₉H₉N₃O₂ (MW: 203.19 g/mol).
- Key Differences: Substituting bromine with an amino group (-NH₂) eliminates halogen-mediated reactivity (e.g., cross-coupling) but introduces nucleophilic sites for acylation or alkylation. This compound is a precursor for urea or thiourea derivatives .
Ethyl 3-{5-[(Diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate
- Molecular Formula : C₂₅H₂₇N₅O₃ (MW: 469.52 g/mol).
- The diethylamino group may act as a proton sponge, influencing pharmacokinetics .
Comparative Data Table
Biological Activity
Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, interactions with specific targets, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C_10H_8BrN_3O_2 and a molecular weight of approximately 241.07 g/mol. The compound features a fused pyrazole and pyridine ring system, with a bromine atom at the 5-position and a methoxycarbonyl group at the 2-position. These structural elements contribute to its unique chemical properties and biological activities.
Research indicates that this compound functions primarily as an inhibitor of various kinases. Kinases are enzymes that play crucial roles in cell signaling pathways related to cancer and other diseases. Notably, this compound has shown significant inhibition of AXL and c-MET kinases, which are associated with tumor progression and metastasis .
Table 1: Kinase Inhibition Profile
Biological Activities
In addition to its kinase inhibition properties, this compound exhibits several other biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for further pharmacological exploration .
- Analgesic Effects : It has also been reported to have analgesic properties, which could be beneficial in pain management applications .
Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Cancer Models : In vitro studies have shown that this compound modulates various cellular responses through interactions with protein targets involved in signaling pathways. These interactions influence cell proliferation and survival rates in cancer models .
- HIV-1 Reverse Transcriptase Inhibition : A fragment-based drug discovery approach indicated that pyrazolo[1,5-a]pyridine analogs can inhibit HIV-1 reverse transcriptase (RT). While specific data for this compound is limited, structural similarities suggest potential efficacy against viral targets .
- Antituberculosis Activity : Related pyrazolo derivatives have been designed as new antituberculosis agents, demonstrating significant potency against drug-resistant Mycobacterium tuberculosis strains. The structural features of this compound may lend insights into optimizing similar compounds for enhanced efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for developing more potent derivatives. Variations in substitution patterns can lead to different biological outcomes:
Table 2: Structural Variants and Their Biological Activities
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate | Bromine at position 6 | Different kinase inhibition profile |
| Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate | Ethyl group instead of methyl | Potentially different solubility and bioavailability |
| Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate | Bromine at position 3 | Distinct biological activity |
These variations highlight how modifications can influence the compound's effectiveness against specific targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
